Synthetic Cost Advantage
3,5-Diacetamidobenzoic acid is a significantly more accessible and cost-effective starting material for the synthesis of asymmetrically substituted triiodobenzoic acid intermediates compared to directly using 3-acetamido-5-aminobenzoic acid. The patent literature explicitly states that due to its symmetrical nature, 3,5-diacetamidobenzoic acid is "much more easily obtained, and is hence much cheaper" than the asymmetric analog [1]. This advantage stems from the ability to produce it via a straightforward, high-yielding diacetylation of 3,5-diaminobenzoic acid, bypassing inefficient and costly selective mono-acetylation or partial reduction strategies required for the asymmetric compound [1].
| Evidence Dimension | Synthetic accessibility and cost |
|---|---|
| Target Compound Data | Diacetylation of 3,5-diaminobenzoic acid, a straightforward and efficient process [1]. |
| Comparator Or Baseline | 3-Acetamido-5-aminobenzoic acid: Requires difficult or inefficient selective reactions (e.g., partial acetylation of 3,5-diaminobenzoic acid) [1]. |
| Quantified Difference | Qualitative but strong statement in patent literature: 3,5-diacetamidobenzoic acid is 'much more easily obtained' and 'hence much cheaper' [1]. |
| Conditions | Patent analysis and process chemistry comparison [1]. |
Why This Matters
For procurement, this translates to a lower cost, higher supply reliability, and a more scalable synthesis route for critical intermediates in radiocontrast agent manufacturing.
- [1] Nyegaard & Co. A/S. (1976). Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. *United States Patent*, 3,991,105. View Source
